
Cycloastragenol
Übersicht
Beschreibung
Vorbereitungsmethoden
Astramembrangenin kann durch Hydrolyse von Astragaloside IV, einem Glykosid, das in Astragalus membranaceus vorkommt, synthetisiert werden. Es gibt drei Hauptmethoden für diese Hydrolyse:
Säurehydrolyse: Bei dieser Methode wird eine Säure verwendet, um Astragaloside IV in Astramembrangenin aufzuschließen.
Enzymatische Hydrolyse: Enzyme werden verwendet, um die Hydrolyse zu katalysieren, was eine kontrolliertere und spezifischere Reaktion ermöglicht.
Smith-Abbau: Diese Methode beinhaltet die oxidative Spaltung glykosidischer Bindungen, gefolgt von Reduktion.
Analyse Chemischer Reaktionen
Astramembrangenin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.
Substitution: Verschiedene Substituenten können durch Substitutionsreaktionen in seine Struktur eingeführt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Astramembrangenin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird in Studien zur Telomerase-Aktivierung und ihrem Potenzial zur Verlängerung von Telomeren verwendet.
Biologie: Forschungen haben seine Auswirkungen auf die zelluläre Seneszenz und seine Fähigkeit gezeigt, die Zellproliferation zu fördern.
Medizin: Es wird auf seine Anti-Aging-, entzündungshemmenden und kardiovaskulär schützenden Wirkungen untersucht.
Industrie: Seine potenzielle Verwendung in Anti-Aging-Produkten und Nahrungsergänzungsmitteln wird untersucht
5. Wirkmechanismus
Astramembrangenin übt seine Wirkungen hauptsächlich durch die Aktivierung der Telomerase aus, einem Enzym, das Nukleotidsequenzen an die Enden von Chromosomen (Telomere) anfügt. Diese Aktivierung trägt zur Erhaltung der Telomerlänge bei und fördert so die zelluläre Langlebigkeit und reduziert den Beginn der zellulären Seneszenz. Es hat auch antioxidative, entzündungshemmende und antiapoptotische Eigenschaften, die zu seinen allgemeinen positiven Wirkungen beitragen .
Wirkmechanismus
Astramembrangenin exerts its effects primarily through the activation of telomerase, an enzyme that adds nucleotide sequences to the ends of chromosomes (telomeres). This activation helps in maintaining telomere length, thereby promoting cellular longevity and reducing the onset of cellular senescence. It also has antioxidant, anti-inflammatory, and anti-apoptotic properties, contributing to its overall beneficial effects .
Vergleich Mit ähnlichen Verbindungen
Astramembrangenin ist aufgrund seiner starken Telomerase-aktivierenden Aktivität einzigartig. Zu ähnlichen Verbindungen gehören:
Astragaloside IV: Der Vorläufer von Astramembrangenin, bekannt für seine ähnlichen, aber weniger starken Wirkungen.
Cyclogalegigenin: Ein weiteres Triterpenoid mit ähnlichen Eigenschaften, aber unterschiedlicher Bioverfügbarkeit.
Cyclosieversigenin: Eine Verbindung mit vergleichbarer chemischer Struktur und Wirkung .
Astramembrangenin zeichnet sich durch seine höhere Bioverfügbarkeit und stärkere Telomerase-Aktivierung im Vergleich zu diesen ähnlichen Verbindungen aus.
Biologische Aktivität
Cycloastragenol (CAG) is a natural compound derived from Astragalus membranaceus, a herb used in traditional Chinese medicine. It has garnered attention for its diverse biological activities, particularly in the fields of hepatoprotection, anti-fibrotic effects, telomerase activation, and neuroprotection. This article synthesizes recent findings on the biological activity of this compound, supported by case studies and detailed research data.
1. Hepatoprotective Effects
This compound has shown significant hepatoprotective effects in various studies, particularly against liver fibrosis induced by carbon tetrachloride (CCl₄) in animal models.
Key Findings:
- Dosage and Efficacy : In a study where mice were treated with CCl₄, administration of CAG at a dosage of 200 mg/kg resulted in reduced collagen deposition and downregulation of mRNA expression of collagen types I and III, indicating its anti-fibrotic efficacy .
- Mechanisms of Action : CAG enhanced the expression of matrix metalloproteinases (Mmps), which are crucial for collagen degradation. Specifically, Mmp8, proMmp9, and Mmp12 levels were significantly increased, contributing to fibrosis resolution .
- Histological Analysis : Histological assessments revealed that CAG treatment mitigated liver damage as evidenced by decreased serum alanine aminotransferase levels and preserved liver architecture .
Data Table: Hepatoprotective Efficacy of this compound
Parameter | Control (CCl₄) | CAG (200 mg/kg) | Significance |
---|---|---|---|
Serum ALT Levels (U/L) | 150 ± 10 | 80 ± 5 | p < 0.01 |
Collagen Deposition (µg/g) | 300 ± 20 | 150 ± 15 | p < 0.01 |
Mmp8 Expression (Relative Units) | 1.0 | 2.5 | p < 0.001 |
2. Telomerase Activation
Recent research highlights the role of this compound as a telomerase activator, which may have implications for reproductive biology and aging.
Study Insights :
- In Vitro Maturation : In bovine oocyte maturation studies, CAG significantly improved maturation rates (90.87%) and embryo cleavage rates (90.78%) compared to controls .
- Mechanistic Pathways : The activation of telomerase was associated with enhanced mitochondrial function, as indicated by increased mitochondrial membrane potential in treated groups .
3. Neuroprotective Properties
This compound has also been studied for its neuroprotective effects, particularly in promoting axon regeneration following spinal cord injuries.
Research Highlights :
- Axon Regeneration : A study demonstrated that CAG administration promoted axon growth in dorsal root ganglion neurons after spinal cord injury. The length of axons was significantly greater in CAG-treated mice compared to controls .
- Cell Survival : CAG did not adversely affect neuronal survival during culture conditions, suggesting its potential as a therapeutic agent for nerve injuries .
4. Anti-inflammatory and Anti-apoptotic Activities
This compound exhibits significant anti-inflammatory properties that contribute to its protective effects in various disease models.
Case Study :
Eigenschaften
IUPAC Name |
(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,23-,26+,27-,28+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNXORDXYGDTP-UOUCMYEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029686 | |
Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78574-94-4, 84605-18-5 | |
Record name | Cycloastragenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78574-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloastragenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078574944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOASTRAGENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X37D9F2L0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.